3-Ethoxyphenanthrene
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Overview
Description
3-Ethoxyphenanthrene is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH) consisting of three fused benzene rings. Phenanthrene itself is a colorless, crystalline solid used in the production of dyes, plastics, pesticides, explosives, and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxyphenanthrene can be achieved through various methods. One common approach involves the Haworth phenanthrene synthesis, which is a multi-step process starting from naphthalene. This method includes Friedel-Crafts acylation followed by Clemmensen or Wolff-Kishner reductions . Another method involves the Elbs persulfate oxidation of naphthalene .
Industrial Production Methods: Industrial production of phenanthrene derivatives typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize catalytic hydrogenation, oxidation, and other advanced techniques to produce the desired compound efficiently .
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxyphenanthrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenanthrenequinone using chromic acid.
Reduction: Reduction with hydrogen gas and Raney nickel produces 9,10-dihydrophenanthrene.
Substitution: Electrophilic halogenation with bromine yields 9-bromophenanthrene.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate.
Reduction: Hydrogen gas, Raney nickel.
Substitution: Bromine, sulfuric acid.
Major Products Formed:
Oxidation: Phenanthrenequinone.
Reduction: 9,10-Dihydrophenanthrene.
Substitution: 9-Bromophenanthrene.
Scientific Research Applications
3-Ethoxyphenanthrene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Ethoxyphenanthrene involves its interaction with molecular targets and pathways. It exerts its effects through binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Phenanthrene: The parent compound, used in various industrial applications.
Methoxyphenanthrene: Another derivative with different substituents, showing varied chemical properties.
Properties
Molecular Formula |
C16H14O |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
3-ethoxyphenanthrene |
InChI |
InChI=1S/C16H14O/c1-2-17-14-10-9-13-8-7-12-5-3-4-6-15(12)16(13)11-14/h3-11H,2H2,1H3 |
InChI Key |
CXZUTOOIQUNEFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=CC3=CC=CC=C32)C=C1 |
Origin of Product |
United States |
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